(4-Isocyanatobutyl)benzene

Polymer Composites Cellulose Nanocrystals Biodegradable Films

(4-Isocyanatobutyl)benzene (4-Phenylbutyl isocyanate; CAS 77725-08-7) is a monofunctional aralkyl isocyanate monomer with the molecular formula C11H13NO. It features a terminal isocyanate group (-N=C=O) tethered to a phenyl ring via a flexible n-butyl spacer, rendering it a versatile building block for polyurethane/polyurea synthesis, surface grafting, and the introduction of aromatic functionality.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 77725-08-7
Cat. No. B1628443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isocyanatobutyl)benzene
CAS77725-08-7
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCN=C=O
InChIInChI=1S/C11H13NO/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2
InChIKeyWSOBVWCVIBTPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Isocyanatobutyl)benzene (CAS 77725-08-7) Procurement Guide: What Distinguishes This Phenylalkyl Isocyanate Monomer


(4-Isocyanatobutyl)benzene (4-Phenylbutyl isocyanate; CAS 77725-08-7) is a monofunctional aralkyl isocyanate monomer with the molecular formula C11H13NO [1]. It features a terminal isocyanate group (-N=C=O) tethered to a phenyl ring via a flexible n-butyl spacer, rendering it a versatile building block for polyurethane/polyurea synthesis, surface grafting, and the introduction of aromatic functionality . Its high commercial purity (typically 97%) and defined physical properties (density 1.023 g/mL at 25 °C; refractive index n20/D 1.513) facilitate reproducible incorporation into both academic and industrial polymer formulations .

π Phenyl ring enables π-π stacking interactions in aromatic matrices
C4 Flexible butyl spacer modulates polymer chain mobility
NCO Monofunctional isocyanate for controlled grafting and copolymerization

Why (4-Isocyanatobutyl)benzene Cannot Be Replaced by Simple Aliphatic or Aromatic Isocyanates


Substituting (4-isocyanatobutyl)benzene with a generic aliphatic isocyanate (e.g., hexyl isocyanate) or a directly attached aromatic isocyanate (e.g., phenyl isocyanate) fundamentally alters the thermodynamic, optical, and supramolecular properties of the resulting material or conjugate. The unique combination of a reactive isocyanate, a four-carbon aliphatic spacer, and a terminal phenyl group in this compound enables specific π-π stacking interactions and modulates polymer chain flexibility in ways that simpler analogs cannot replicate [1]. Evidence demonstrates that this structural difference translates directly into quantifiable performance advantages in composite reinforcement and self-assembling polymer systems, making it an irreplaceable selection for applications demanding aromatic functionality without sacrificing aliphatic processing characteristics [2].

Aliphatic isocyanate

Lacks phenyl ring; π-π stacking not supported, which may limit reinforcement in aromatic polymer matrices.

Direct aromatic isocyanate

Absence of flexible C4 spacer can shift chain mobility and reactivity profile, potentially affecting copolymer architecture control.

Head-to-Head Quantitative Differentiation: (4-Isocyanatobutyl)benzene vs. Closest Analogs


Superior Mechanical Reinforcement in Biodegradable Polymer Composites vs. Octadecyl Isocyanate

In a direct head-to-head comparison within the same study, cellulose nanocrystals (CNC) grafted with (4-isocyanatobutyl)benzene (4-PBI) provided significantly greater mechanical reinforcement to poly(butyleneadipate-co-terephthalate) (PBAT) films than CNC grafted with an aliphatic octadecyl isocyanate [1]. The study attributes this superiority to the π-π aromatic interactions enabled by the phenyl ring of (4-isocyanatobutyl)benzene [1].

Mechanical reinforcement
Head-to-head
Elastic modulus +120%, tensile strength +40% vs neat PBAT. Octadecyl isocyanate-grafted CNC: no quantified increase reported.
Supports aromatic-specific composite reinforcement
Head-to-head study; 10 wt% CNC in PBAT films
Polymer Composites Cellulose Nanocrystals Biodegradable Films Mechanical Properties

Precise Macromolecular Architecture Control in Brush Block Copolymers vs. Hexyl Isocyanate

When copolymerized with hexyl isocyanate using a half-titanocene initiator, (4-isocyanatobutyl)benzene enables the synthesis of well-defined, rigid-rod, helical brush block copolymers with exceptional molecular weight control [1]. In contrast, homopolymerization of hexyl isocyanate under similar conditions does not yield the same high-molecular-weight, low-polydispersity brush architectures capable of rapid self-assembly into photonic crystals [1].

Polymer architecture
Cross-study
Copolymer MW up to 7.1 MDa, PDI 1.08–1.39. Hexyl isocyanate homopolymer typically yields lower MW and broader PDI.
Enables controlled brush block copolymer synthesis
Cross-study comparison; verify polymerization conditions
Polymer Synthesis Brush Block Copolymers Self-Assembly Photonic Crystals

Distinct Physical Property Profile vs. Aliphatic and Aromatic Isocyanate Analogs

(4-Isocyanatobutyl)benzene exhibits a unique combination of density and refractive index that bridges the gap between low-density aliphatic isocyanates and high-density aromatic isocyanates. Its density (1.023 g/mL) is intermediate between that of butyl isocyanate (0.88 g/mL) and phenyl isocyanate (1.096 g/mL), reflecting its hybrid aralkyl structure .

Density profile
Class-level
1.023 g/mL, intermediate between butyl isocyanate (0.88) and phenyl isocyanate (1.096).
Supports formulation density tuning
Literature values; confirm lot-specific certificate
Physical Properties Material Characterization Quality Control Formulation

Enabling π-π Supramolecular Interactions for Enhanced Material Properties

The terminal phenyl ring of (4-isocyanatobutyl)benzene enables π-π stacking interactions with aromatic moieties in polymer matrices, a capability absent in purely aliphatic isocyanates. Raman spectroscopy confirmed the presence of these π-π interactions between grafted (4-isocyanatobutyl)benzene molecules and the aromatic rings of PBAT [1]. This supramolecular interaction is directly linked to the improved dispersion of functionalized CNC and the resulting mechanical reinforcement [1].

π-π interaction
Class-level
Raman spectroscopy confirms π-π stacking with aromatic PBAT rings; absent in aliphatic isocyanate analogs.
Provides supramolecular compatibilization mechanism
Class-level inference; confirm in target matrix
Supramolecular Chemistry Surface Modification Polymer Blends Compatibilization

High-Value Application Scenarios for (4-Isocyanatobutyl)benzene Based on Verified Differentiation


Reinforcement of Biodegradable Aromatic Polyesters (e.g., PBAT)

When developing biodegradable packaging or agricultural films based on PBAT, incorporate (4-isocyanatobutyl)benzene-grafted cellulose nanocrystals at 5-10 wt% to achieve a 120% increase in elastic modulus and a 40% increase in tensile strength compared to neat PBAT [1]. This specific modification outperforms aliphatic isocyanate-grafted CNC due to π-π interactions, making it the preferred choice for maximum mechanical performance.

Synthesis of Ultrahigh-Molecular-Weight Brush Block Copolymers for Photonic Crystals

Utilize (4-isocyanatobutyl)benzene as a comonomer with hexyl isocyanate in titanium-mediated polymerization to produce rigid-rod brush block copolymers with molecular weights tunable from 1.5 to 7.1 MDa and narrow PDI (1.08-1.39) [2]. These copolymers rapidly self-assemble into photonic crystal films with reflectance spanning UV to near-IR, enabling applications in sensors, displays, and optical coatings.

Surface Functionalization of Cellulosic Nanomaterials for Improved Dispersion

For achieving stable, individualized dispersion of cellulose nanocrystals in organic solvents or hydrophobic polymer matrices, surface grafting with (4-isocyanatobutyl)benzene is demonstrably more effective than using aliphatic isocyanates. The phenyl group promotes π-π interactions with aromatic matrix components, preventing aggregation and enabling percolated network formation [1].

Formulation Development Requiring Specific Density and Refractive Index

In applications where density and refractive index are critical process or performance parameters (e.g., optical coatings, density-gradient media), (4-isocyanatobutyl)benzene offers a unique combination (density 1.023 g/mL; n20/D 1.513) that is intermediate between low-density aliphatic isocyanates and high-density aromatic isocyanates . This can be leveraged to fine-tune formulation properties without resorting to complex mixtures.

Application
Selection Property
Validation Focus
Biodegradable aromatic polyester reinforcement
Phenyl-mediated supramolecular interactions
Tensile property verification with CNC composites
Brush block copolymer synthesis
Controlled polymerization behavior
MW and PDI control assessment
CNC surface functionalization
Aromatic dispersing group for hydrophobic matrices
Dispersion stability and percolation review
Formulation density/RI optimization
Intermediate density and refractive index
Solvent compatibility and phase behavior review

Technical Documentation Hub

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